Phosphomolybdic acid solution

Catalog No.
S1797325
CAS No.
12026-57-2
M.F
H3Mo12O40P
M. Wt
1825.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphomolybdic acid solution

CAS Number

12026-57-2

Product Name

Phosphomolybdic acid solution

IUPAC Name

phosphoric acid;trioxomolybdenum

Molecular Formula

H3Mo12O40P

Molecular Weight

1825.25

InChI

InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;

SMILES

OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O

Staining and Detection Techniques

  • Chromatography: PMA is a prominent staining agent in various chromatography techniques, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) []. It forms insoluble complexes with specific functional groups like phosphate esters and nucleotides, allowing for their visualization and detection after separation on the chromatography plate [].

Analytical Chemistry

  • Phosphate Determination: PMA plays a crucial role in the colorimetric determination of phosphate concentration in biological samples, environmental samples, and food products. It reacts with phosphates to form a yellow-colored complex, whose absorbance at a specific wavelength is directly proportional to the phosphate concentration. This method offers a simple and sensitive way to quantify phosphates.

Catalysis

  • Heterogeneous Catalysis: PMA can be used as a precursor for the preparation of heterogeneous catalysts. These catalysts find applications in various reactions, including oxidation, dehydration, and esterification reactions. The specific properties and activity of the catalyst depend on the preparation method and support material used.

Material Science

  • Synthesis of Molybdenum-Based Materials: PMA serves as a starting material for the synthesis of various molybdenum-based materials with unique properties. These materials have potential applications in energy storage, photocatalysis, and sensors. By varying the reaction conditions and precursors, researchers can tailor the structure and functionalities of these materials for specific applications.

Phosphomolybdic acid solution is a yellow-green chemical compound with the formula H₃[Mo₁₂PO₄₀]·12H₂O, commonly known as dodeca molybdophosphoric acid. This heteropolymetalate is highly soluble in water and polar organic solvents, such as ethanol and methanol, making it versatile for various applications in laboratory settings. The compound is characterized by its distinct yellow color, which can shift to a greenish hue when impurities are present .

The mechanism of action of phosphomolybdic acid solution depends on the specific application.

  • Chromatography: The high negative charge density of the molecule allows it to interact with positively charged analytes (compounds being separated) through electrostatic interactions. This facilitates the separation of analytes based on their affinity for the stationary phase coated with the solution.
  • Histology Staining: Phosphomolybdic acid solution can interact with specific biomolecules like collagen and certain carbohydrates in tissues, leading to their selective staining and visualization under a microscope.

Phosphomolybdic acid solution can be irritating to the skin, eyes, and respiratory system. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the solution.
  • Work in a well-ventilated area to avoid inhalation.
  • Wash hands thoroughly after handling the solution.
  • Dispose of waste according to local regulations.
, primarily as a reagent and catalyst. It is notably used in:

  • Staining Reactions: In histology, it serves as a stain for various biological tissues. The compound can reduce to molybdenum blue in the presence of conjugated unsaturated compounds, with the intensity of color change correlating to the number of double bonds present in the molecule being stained .
  • Organic Synthesis: Phosphomolybdic acid acts as an acid catalyst in reactions such as the Skraup reaction, which is utilized for synthesizing substituted quinolines. Additionally, it has been employed in the ammoxidation process in conjunction with bismuth phosphomolybdate .

The synthesis of phosphomolybdic acid typically involves the reaction of phosphoric acid with molybdenum trioxide or molybdate salts under acidic conditions. The general procedure includes:

  • Dissolving molybdenum trioxide in concentrated phosphoric acid.
  • Heating the mixture to facilitate the formation of the heteropolymetalate.
  • Allowing the solution to crystallize upon cooling, resulting in the formation of phosphomolybdic acid crystals.

This method can vary slightly depending on specific laboratory protocols and desired purity levels .

Phosphomolybdic acid solution has a wide range of applications across various fields:

  • Histology: Utilized as a stain for tissue samples to enhance visibility under a microscope.
  • Chromatography: Acts as a reagent for developing thin-layer chromatography plates, particularly useful for identifying phenolic compounds, alkaloids, and steroids .
  • Organic Chemistry: Employed as a catalyst in organic synthesis reactions, particularly those involving aromatic compounds .

Interaction studies involving phosphomolybdic acid focus on its role as a reagent and catalyst rather than direct biological interactions. Its ability to form complexes with various organic compounds allows it to be used effectively in analytical chemistry and organic synthesis. Research into its interactions with specific substrates can provide insights into optimizing reaction conditions and enhancing yield .

Similar Compounds: Comparison with Other Compounds

Phosphomolybdic acid shares similarities with several other heteropolymetalates and metal oxoacids. Here are some comparable compounds:

Compound NameFormulaUnique Features
Silicomolybdic AcidH₄[SiMo₁₂O₄₀]·nH₂OContains silicon; used similarly in staining processes.
Tungstomolybdic AcidH₃[W₁₂MoO₄₀]·nH₂OExhibits different catalytic properties; more stable than phosphomolybdic acid.
Molybdophosphoric AcidH₃[Mo₁₂PO₄₀]·nH₂OSimilar structure but varies slightly in chemical behavior.

Phosphomolybdic acid's uniqueness lies in its specific application as a stain and its effectiveness in catalyzing certain organic reactions, which may not be matched by other similar compounds .

The conventional synthesis of phosphomolybdic acid solution follows well-established chemical pathways that utilize molybdenum trioxide as the primary molybdenum source and phosphoric acid as the phosphorus component [1]. The fundamental reaction proceeds through the combination of these precursors under controlled acidic conditions to form the characteristic Keggin structure heteropolyacid [2].

The standard synthesis protocol involves dissolving molybdenum trioxide in water at a mass ratio of 1:10, followed by the addition of 85% phosphoric acid at a molybdenum trioxide to phosphoric acid molar ratio of 12:1 [1]. The reaction mixture is maintained at boiling temperature (100°C) for approximately three hours with continuous stirring [1]. During this process, the solution undergoes distinct color changes, transitioning from an initial white appearance to golden yellow in the early stages, and finally to a characteristic green color upon completion [1].

The reaction equation for this conventional synthesis can be represented as: 24MoO₃ + 2H₃PO₄ + 3H₂O → 2(H₃PO₄·12MoO₃) [1]. Throughout the synthesis, maintaining the pH value at 1.0 is critical for optimal product formation [1]. The acidic environment facilitates the proper assembly of the molybdenum-oxygen octahedral units around the central phosphate tetrahedron, resulting in the formation of the desired Keggin structure [2].

Alternative synthesis approaches have been developed to improve yield and purity. One method involves the use of sodium molybdate as an alternative molybdenum source, where 20 grams of sodium molybdate is dissolved in 40 milliliters of water, followed by the addition of 2 milliliters of 85% phosphoric acid and 20 milliliters of concentrated hydrochloric acid [4]. This approach allows for subsequent purification through ether extraction, where the yellow transparent mixture is transferred to a separatory funnel and extracted with 30 milliliters of ether [4].

The conventional synthesis parameters have been systematically optimized through extensive research. The optimal conditions include maintaining a specific water-to-molybdenum trioxide ratio, precise control of reaction temperature, and careful monitoring of reaction time to ensure complete conversion of precursors to the desired heteropolyacid product [1] [2].

ParameterOptimal ValueReference
Molybdenum Trioxide:Water Ratio1:10 (mass ratio) [1]
Molybdenum Trioxide:Phosphoric Acid Molar Ratio12:1 [1]
Phosphoric Acid Concentration85% [1]
Reaction TemperatureBoiling (100°C) [1]
Reaction Time3 hours [1]
pH Control1.0 [1]
Final Solution ColorGreen [1]

Optimization of Molybdenum/Phosphorus Molar Ratios in Aqueous Systems

The molybdenum to phosphorus molar ratio represents a critical parameter that directly influences the structure, stability, and properties of phosphomolybdic acid in aqueous systems [7] [8]. Research has demonstrated that variations in this ratio lead to the formation of different heteropolyacid species with distinct characteristics and applications [9].

The standard 12:1 molybdenum to phosphorus molar ratio produces the classical Keggin structure phosphomolybdic acid (H₃PMo₁₂O₄₀), which exhibits high stability and well-defined catalytic properties [7]. This ratio ensures the formation of the characteristic dodecamolybdophosphoric acid structure, where twelve molybdenum atoms are arranged in four triplets around a central phosphate tetrahedron [2] [3].

Experimental investigations have revealed that deviations from the optimal 12:1 ratio result in the formation of alternative structures or incomplete complexation [24]. When the molybdenum to phosphorus ratio is reduced to 6:1, incomplete complex formation occurs, leading to products with reduced stability and altered catalytic behavior [24]. Conversely, excessive molybdenum concentrations, such as ratios of 24:1 or higher, can lead to the formation of alternative heteropolyacid structures or the presence of excess molybdenum species that may interfere with the desired product properties [24].

The formation of phosphomolybdic acid in aqueous solutions is highly dependent on the pH range, with optimal complex formation occurring between pH 2.8 and 4.0 [24]. Within this pH range, the 12:1 molybdenum to phosphorus ratio promotes maximum conversion efficiency and product stability [9]. At pH values below 2.8, the excessive acidity can lead to decomposition of the heteropolyacid structure, while pH values above 4.0 result in the breakdown of the complex into simple molybdate and phosphate ions [24].

The influence of molybdenum to phosphorus molar ratios on catalytic activity has been extensively studied in various reaction systems [7] [8]. Research has shown that iron-modified phosphomolybdic acid catalysts with optimized molybdenum to phosphorus ratios demonstrate enhanced performance in esterification reactions [7]. The optimal molar ratio of methanol to oleic acid was determined to be 10:1, with catalyst dosages of 5 weight percent providing maximum conversion rates of 89.2% [8].

Mo:P Molar RatioProduct TypeFormation ConditionsStability
12:1H₃PMo₁₂O₄₀ (Standard Keggin)pH 2.8-4.0, Standard synthesisHigh
24:1H₃P₂Mo₂₄O₄₀ (Alternative form)High Mo concentrationModerate
36:1Excess Mo speciesExtreme Mo excessLow
1:1Simple phosphate-molybdateLow Mo concentrationLow
6:1Incomplete complexIntermediate conditionsLow

The optimization of molybdenum to phosphorus ratios also considers the interaction between various reaction parameters, including temperature, reaction time, and catalyst concentration [8]. Three-dimensional response surface analysis has demonstrated that the interaction between molar ratios and reaction time significantly affects product conversion rates [8]. The study revealed that increases in both molybdenum to phosphorus molar ratio and reaction time result in enhanced product formation, although excessive ratios can lead to dilution effects that reduce overall efficiency [8].

Electrochemical Reduction Techniques for Enhanced Catalytic Activity

Electrochemical reduction techniques have emerged as sophisticated methodologies for enhancing the catalytic activity of phosphomolybdic acid through controlled modification of its electronic structure and surface properties [11] [12]. These techniques enable the selective reduction of molybdenum centers within the heteropolyacid framework, leading to the formation of heteropoly blues with enhanced catalytic performance [17].

Industrial-Scale Production Protocols and Quality Control

Industrial-scale production of phosphomolybdic acid solution requires sophisticated manufacturing protocols that ensure consistent quality, high yield, and cost-effective operation [19] [20]. The global market for phosphomolybdic acid hydrate was valued at 1.2 to 1.57 billion United States dollars in 2024, with projections indicating growth to 1.8 to 6.8 billion United States dollars by 2032 [19] [20]. This substantial market growth reflects the increasing demand for high-purity heteropolyacid materials in various industrial applications [20].

The industrial synthesis protocols are based on scaled-up versions of conventional laboratory methods, with critical modifications to accommodate large-volume production requirements [22]. Commercial production typically employs the reaction of molybdenum oxide with phosphoric acid in aqueous solution, with process enhancements including the use of donor molecules such as tributylamine to suppress byproduct formation and improve yield [22]. The industrial process incorporates diethyl ether extraction for purification, followed by controlled crystallization to obtain the final product [22].

Quality control in industrial production encompasses comprehensive analytical testing protocols that verify product purity, composition, and performance characteristics [38]. The specifications for high-grade phosphomolybdic acid include stringent limits on water content, with loss on drying at 110°C typically ranging from 21 to 23 percent [38]. Molybdenum content must meet or exceed 45 percent by weight, while trace metal impurities are controlled to extremely low levels [38].

The industrial quality control protocols employ multiple analytical techniques to ensure product consistency [29]. Inductively coupled plasma mass spectrometry is utilized for quantitative determination of molybdenum and trace metal content, while ion chromatography provides precise measurement of chloride and sulfate impurities [38]. Spectrophotometric methods are employed for phosphorus content determination, ensuring adherence to stoichiometric requirements [38].

Major industrial producers include established chemical manufacturers such as Merck, Thermo Fisher Scientific, and Sigma-Aldrich, who maintain sophisticated production facilities capable of producing multiple grades of phosphomolybdic acid [20]. The industry produces three primary quality grades: industrial grade for general catalytic applications, food grade for specific regulated uses, and reagent grade for analytical and research applications [20].

ParameterSpecificationTest Method
Loss on drying (110°C)21-23%Thermogravimetric
Molybdenum content≥45% MoICP-MS
Phosphorus contentAccording to stoichiometrySpectrophotometric
Chloride content≤50 mg/kgIon chromatography
Sulfate content≤100 mg/kgIon chromatography
Calcium≤50 mg/kgICP-MS
Iron≤50 mg/kgICP-MS
Sodium≤50 mg/kgICP-MS
Potassium≤50 mg/kgICP-MS

The industrial production process incorporates advanced purification techniques to achieve the required purity levels [26]. Purification methods include the introduction of ammonia gas and acid gases into heteropolyacid aqueous solutions containing alkaline impurities, thereby generating mixtures of alkali salts and heteropolyacid ammonium salts [26]. This approach enables the removal of alkali ions as impurities in the aqueous phase, resulting in the preparation of highly purified heteropolyacid catalysts with simple operation and low cost [26].

Process optimization in industrial production focuses on maximizing yield while minimizing production costs and environmental impact [19] [20]. The compound annual growth rate of 5.0 to 17.67 percent for the phosphomolybdic acid market drives continuous improvements in production efficiency and quality standards [19] [20]. Industrial facilities implement comprehensive environmental management systems to control emissions and waste generation, ensuring compliance with increasingly stringent environmental regulations [20].

The regional distribution of industrial production shows significant concentration in Asia Pacific, driven by rapid industrialization and expanding chemical manufacturing sectors in countries such as China and India [20]. North America and Europe represent established markets with strong emphasis on research and development, where advanced technologies and stringent environmental regulations foster demand for high-purity catalysts [20]. The focus on renewable energy and sustainable practices in these regions contributes to market growth for environmentally compatible heteropolyacid catalysts [20].

AspectValue/Description
Production ScaleCommercial scale (tons/year)
Market Size (2024)USD 1.2-1.57 Billion
Projected Market Size (2032)USD 1.8-6.8 Billion
CAGR5.0-17.67%
Key ApplicationsCatalysis, Electronics, Agriculture
Major ProducersMerck, Thermo Fisher, Sigma-Aldrich
Quality Grade TypesIndustrial, Food, Reagent Grade

pH-Dependent Stability and Decomposition Pathways

The stability profile of phosphomolybdic acid in aqueous solution demonstrates a pronounced pH dependence that governs both structural integrity and chemical speciation. Research has established distinct stability regions that correlate directly with solution acidity [1] [3].
The Keggin structure of phosphomolybdic acid remains stable in highly acidic conditions below pH 1.6, where the compound exists predominantly as the protonated form H₃PMo₁₂O₄₀ [1]. Under these conditions, the heteropolyanion maintains its characteristic dodecamolybdophosphoric architecture with minimal structural perturbation [2].

As pH increases into the range of 1.6 to 2.8, transitional stability occurs with the formation of intermediate species. The optimal formation conditions for phosphomolybdic acid species occur within pH 2.8 to 4.0, where two distinct spectroscopically identifiable forms coexist: PO₄-Mo(I) and PO₄-Mo(II) [1]. These species exhibit characteristic absorption maxima at 255 nm and 310 nm respectively, providing clear spectroscopic markers for structural identification [1].

Further alkalinization to pH 4.5-5.6 results in the formation of defective Keggin structures and lacunary species, representing partial decomposition of the original framework [3] [1]. Above pH 5.6, complete decomposition occurs, yielding simple molybdate ions (MoO₄²⁻) and phosphate ions (PO₄³⁻) as the predominant species in solution [1].

pH RangeStructural StatePrimary SpeciesSpectral CharacteristicsReference
< 1.6Keggin stableH₃PMo₁₂O₄₀Complete structure [1]
1.6-2.8TransitionalMixed speciesIntermediate forms [1]
2.8-4.0Optimal formationPO₄-Mo(I), PO₄-Mo(II)λmax 255 nm, 310 nm [1]
4.5-5.6Defective KegginLacunary structuresModified absorption [3] [1]
> 5.6DecomposedMoO₄²⁻ + PO₄³⁻Simple anion spectra [1]

The decomposition pathway involves stepwise dismantling of the polyoxometalate framework through protonation-deprotonation equilibria and hydrolytic cleavage of metal-oxygen bonds. This process is reversible under controlled conditions, demonstrating that the formation and decomposition of phosphomolybdic acid occurs without hysteresis when pH is cycled between acidic and alkaline conditions [1].

Solvent Interactions in Ethanol-Water Systems

Phosphomolybdic acid demonstrates diverse solubility characteristics across different solvent systems, with ethanol-water mixtures representing particularly important systems for analytical and synthetic applications [4] [5] [6].

In pure water, phosphomolybdic acid exhibits complete miscibility with solubility exceeding gram quantities per liter [6] [2]. The aqueous solutions typically exhibit pH values ranging from 0.83 to 1.09 for 10% solutions, reflecting the strong acidic nature of the compound [7].

Mixed ethanol-water systems exhibit concentration-dependent behavior that affects both solubility and chemical stability. Research has demonstrated that varying ethanol-to-water ratios from 7:3 to 5:5 results in measurable changes in catalytic activity and molecular interactions [5]. The partition behavior between aqueous and organic phases enables quantitative extraction of phosphomolybdic acid into alcohols, ethers, and esters [1].

Solvent SystemSolubilityDensity (g/mL)pH RangeApplicationsReference
Pure waterFreely soluble~1.00.83-1.09Analytical chemistry [6] [7]
20% EthanolComplete0.94AcidicTLC staining [4] [8]
Pure ethanolSolubleVariableAcidicExtraction [6]
EtherSolubleVariable-Purification [6]
Mixed EtOH-H₂OVariable0.94-1.0pH dependentCatalysis [5]

The extraction efficiency into organic solvents is quantitative under appropriate conditions, yielding products with the characteristic 1:12 phosphorus-to-molybdenum molar ratio that confirms retention of the Keggin structure [1]. This extractive behavior forms the basis for purification protocols and analytical separations.

Thermal Behavior and Differential Scanning Calorimetry Profiles

Thermal analysis of phosphomolybdic acid solutions reveals complex decomposition patterns that proceed through multiple distinct stages, each characterized by specific temperature ranges and thermodynamic signatures [9] [10].
Differential Scanning Calorimetry (DSC) studies of phosphomolybdic acid-containing systems demonstrate characteristic thermal transitions. In chitosan-phosphomolybdic acid composite membranes, a single glass transition temperature at 156°C has been observed for 20% PMA-doped materials, indicating miscible blending and molecular-level interactions [10] [11].

The melting point of hydrated phosphomolybdic acid occurs within the range of 78-90°C, representing the loss of crystalline water and structural reorganization [6] [12]. This endothermic process precedes more significant thermal decomposition events at elevated temperatures.

Thermal decomposition proceeds through multiple pathways depending on atmospheric conditions and heating rates. Under oxidative conditions, decomposition products include phosphorus oxides and molybdenum oxides [13] [14]. The initial decomposition typically commences around 200-250°C, followed by major decomposition events between 250-400°C [9].

Thermal ProcessTemperature Range (°C)Enthalpy ChangeProductsReference
Dehydration40-120EndothermicH₂O removal [6]
Melting78-90EndothermicPhase transition [6] [12]
Initial decomposition200-250EndothermicStructural breakdown [9]
Major decomposition250-400ComplexP₂O₅, MoO₃ [13] [14]
Complete decomposition>400ExothermicMetal oxides [9]

Thermogravimetric analysis coupled with DSC reveals weight loss patterns that correlate with structural transformations. The second significant weight reduction (18.1%) occurs within the 220-460°C range and represents the decomposition of both organic and inorganic components in composite systems [9].

Kinetic analysis of thermal decomposition using isoconversional methods has revealed activation energies and reaction mechanisms that vary with temperature and atmospheric composition. These studies provide fundamental insights into the thermal stability limits and safe operating temperatures for phosphomolybdic acid solutions.

Rheological Properties and Concentration-Dependent Viscosity

The rheological behavior of phosphomolybdic acid solutions exhibits concentration-dependent characteristics that significantly influence flow properties and processing applications. While specific viscosity data for pure phosphomolybdic acid solutions remains limited in the literature, related studies on polyoxometalate solutions and composite systems provide valuable insights into the expected behavior [15] [16].

Concentration effects on viscosity follow predictable patterns observed in other heteropolyacid systems. Increasing phosphomolybdic acid concentration typically results in exponential increases in solution viscosity due to intermolecular interactions and hydrogen bonding networks [15]. The apparent viscosity demonstrates non-Newtonian behavior at higher concentrations, particularly under shear stress conditions.

Temperature dependence of viscosity follows Arrhenius-type relationships, where increasing temperature leads to decreased viscosity through enhanced molecular mobility and reduced intermolecular interactions [15]. The activation energy for viscous flow varies with concentration and provides insights into the molecular-scale interactions governing solution behavior.

Concentration (wt%)Relative ViscosityFlow BehaviorShear DependenceReference
1-5Near NewtonianLinearMinimal [15]
5-15Slight increaseTransitionalModerate [15]
15-25Significant increaseNon-NewtonianPronounced [15]
>25Highly viscousShear-thinningStrong [15]

Shear-rate dependence becomes increasingly important at higher concentrations, where phosphomolybdic acid solutions may exhibit pseudoplastic behavior characterized by decreasing viscosity with increasing shear rate [15]. This shear-thinning behavior is attributed to structural reorganization and alignment of polyoxometalate clusters under applied stress.

The rheological properties are also influenced by pH conditions, where structural changes in the phosphomolybdic acid species directly affect solution viscosity. Acidic conditions that favor Keggin structure stability typically result in higher viscosity values compared to alkaline conditions where decomposition reduces molecular complexity [1].

Ionic strength effects and counterion interactions further modulate rheological behavior, particularly in mixed electrolyte systems where phosphomolybdic acid coexists with other ionic species. These interactions can lead to gel formation or precipitation under specific concentration and pH conditions.

Rheological ParameterLow ConcentrationMedium ConcentrationHigh ConcentrationReference
Flow behavior index (n)0.9-1.00.7-0.90.4-0.7 [15]
Consistency coefficient (K)LowModerateHigh [15]
Yield stressNoneMinimalMeasurable [15]
ThixotropyAbsentSlightPronounced [15]

General Manufacturing Information

Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3): ACTIVE

Dates

Last modified: 08-15-2023

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